

Application Notes and Protocols: Antimony Hydroxide in Flame Retardants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony hydroxide

Cat. No.: B1258205

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These application notes provide a comprehensive overview of the use of antimony compounds, primarily antimony oxides which are derived from **antimony hydroxide**, as flame retardants in various polymer systems. The document details the mechanism of action, synergistic effects, and includes experimental protocols for evaluating flame retardant efficacy.

Introduction to Antimony-Based Flame Retardants

Antimony compounds, most notably antimony trioxide (Sb_2O_3) and antimony pentoxide (Sb_2O_5), are not inherently flame retardant but act as powerful synergists when combined with halogenated materials (chlorine or bromine donors).[1][2] This synergistic interaction significantly enhances the fire resistance of a wide range of polymers at a lower cost compared to some alternative solutions.[3] These flame retardants are crucial in applications where fire safety is paramount, including plastics, textiles, rubbers, and coatings.[4]

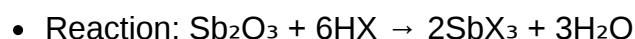
The primary function of antimony trioxide in textiles, for example, is to slow down the burning rate of the fabric by working in concert with halogenated flame retardants.[3] While effective, there are environmental and toxicity concerns associated with antimony compounds, which has led to research into alternatives and composite systems to reduce their required concentrations.[5][6]

Mechanism of Flame Retardancy

The flame retardant action of antimony oxides in the presence of halogenated compounds is a two-fold process, occurring in both the gas and condensed (solid) phases of a fire.

2.1. Gas Phase: Radical Scavenging

During combustion, the halogenated flame retardant decomposes to release hydrogen halides (HX, where X is Cl or Br). Antimony oxide then reacts with HX to form volatile antimony halides (SbX_3) or antimony oxyhalides (SbOX).^[2]

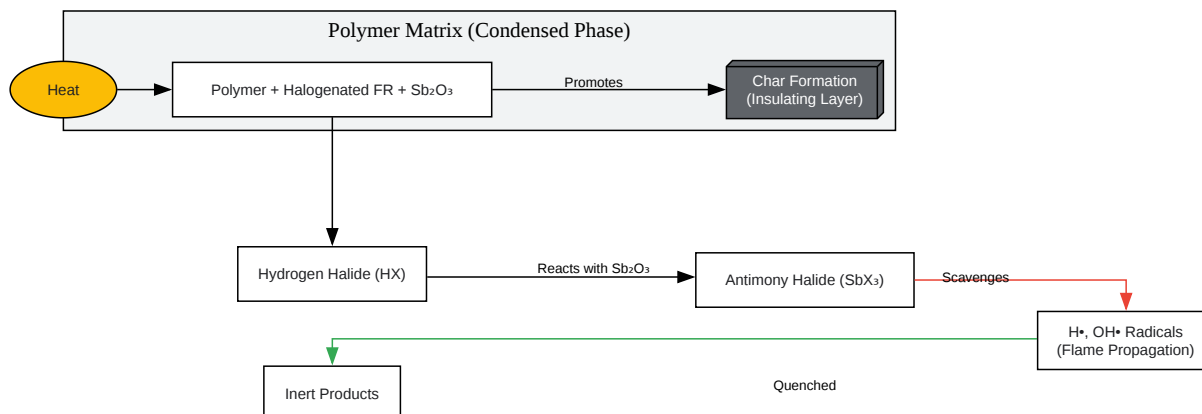


These volatile antimony species enter the flame and act as radical scavengers, interrupting the chain reactions of combustion. They trap highly reactive $\text{H}\cdot$ and $\text{OH}\cdot$ radicals, which are essential for flame propagation, thus "poisoning" the flame.^[2]

2.2. Condensed Phase: Char Formation

In the solid phase, antimony compounds can promote the formation of a protective char layer on the surface of the polymer. This char layer acts as an insulating barrier, shielding the underlying material from heat and oxygen, and preventing the release of flammable volatiles.^[2]

Signaling Pathway: Synergistic Flame Retardant Action



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Caption: Synergistic flame retardant mechanism of antimony oxide and halogenated compounds.

Applications in Polymer Systems

Antimony-based flame retardants are utilized in a variety of polymers to meet stringent fire safety standards.

- **Polypropylene (PP):** In PP, antimony trioxide is often used in conjunction with brominated flame retardants like decabromodiphenyl ether (decaBDE) or in intumescent systems with ammonium polyphosphate (APP) and pentaerythritol (PER).[7][8] For instance, the addition of 2 wt% Sb₂O₃ to a PP composite with APP and PER can increase the Limiting Oxygen Index (LOI) from 27.8% to 36.6% and achieve a UL-94 V-0 rating.[8]
- **Polyvinyl Chloride (PVC):** Flexible PVC, which contains flammable plasticizers, benefits from the addition of antimony trioxide.[6] The inherent chlorine content of PVC acts as the halogen source.[6] Studies have shown that combining antimony trioxide with other inorganic fillers

like zinc borate and hydromagnesite can synergistically improve flame retardancy and reduce smoke density.[6]

- Acrylonitrile Butadiene Styrene (ABS): In ABS, a common polymer for electronics housings, antimony trioxide is combined with brominated flame retardants such as tetrabromobisphenol A (TBBA).[9] Formulations with about 10% bromine content and a 2:1 mass ratio of brominated flame retardant to antimony trioxide can achieve a UL-94 V-0 rating.[9]
- High Impact Polystyrene (HIPS): Similar to ABS, HIPS is made flame retardant by the addition of antimony trioxide and a halogenated compound like tetrabromobisphenol-A.[10]
- Textiles: Antimony trioxide is applied as a coating or incorporated into synthetic fibers like polyester and acrylic to enhance their fire resistance, particularly for protective clothing and furnishings.[3]

Quantitative Data on Flame Retardant Performance

The following tables summarize the performance of antimony-based flame retardants in various polymer systems based on standard fire tests.

Table 1: Limiting Oxygen Index (LOI) Data

Polymer Matrix	Flame Retardant System	LOI (%)	Reference
Polypropylene (PP)	APP/PER	27.8	[8]
Polypropylene (PP)	APP/PER/Sb ₂ O ₃ (2 wt%)	36.6	[8]
PVC (Flexible)	No FR	< 27	[6]
PVC (Flexible)	Sb ₂ O ₃ /Talc/Hydromagnesite/Zinc Borate	> 27	[6]
HIPS	Neat	~18	[10]
HIPS	15% TBBA + 4.5% Sb ₂ O ₃	~27	[10]
ABS	Neat	18.5	[9]
ABS	10% Bromine (as TBBA) + 5% Sb ₂ O ₃	24.5	[9]

Table 2: UL 94 Vertical Burn Test Ratings

Polymer Matrix	Flame Retardant System	UL 94 Rating	Reference
Polypropylene (PP)	APP/PER/Sb ₂ O ₃ (2 wt%)	V-0	[8]
PP/Aramid Fiber	30 wt% Decabromodiphenyl ethane/Sb ₂ O ₃	V-0	[7]
ABS	10% Bromine (as TBBA) + 5% Sb ₂ O ₃	V-0	[9]
HIPS Nanocomposite	DBDPO/Sb ₂ O ₃ /MMT-C16BrN	V-0	

Table 3: Cone Calorimetry Data for Polypropylene Nanocomposites at 35 kW/m²

Sample	Peak Heat Release Rate (kW/m ²)	Average Heat Release Rate (kW/m ²)
PP-g-MA (Virgin Polymer)	1045	279
PP-g-MA + 5% Clay	650	188
PP-g-MA + 5% Clay + 15% DB	380	134
PP-g-MA + 5% Clay + 15% DB + 5% AO	225	109

Data adapted from Fire Retardant Halogen-Antimony-Clay Synergism in Polypropylene Layered Silicate Nanocomposites.

Experimental Protocols

The following are detailed protocols for common flammability tests used to evaluate materials containing antimony-based flame retardants.

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.

5.1.1. Apparatus

- Heat-resistant glass test column (chimney)
- Specimen holder to position the sample vertically
- Gas mixture control system for oxygen and nitrogen
- Flowmeters
- Ignition source (e.g., propane torch)

5.1.2. Sample Preparation

- Specimens are typically rectangular bars (e.g., 80 mm x 10 mm x 4 mm).
- Condition the specimens for at least 48 hours at 23°C and 50% relative humidity.

5.1.3. Procedure

- Place the specimen vertically in the holder in the center of the glass column.
- Set the initial oxygen concentration in the gas mixture.
- Allow the gas to flow and purge the system for at least 30 seconds.
- Ignite the top of the specimen using the ignition source.
- Observe the burning behavior.
- If the flame extinguishes, increase the oxygen concentration. If the specimen burns for more than 3 minutes or consumes 5 cm of its length, decrease the oxygen concentration.
- Repeat the test with new specimens, adjusting the oxygen concentration until the minimum level that sustains combustion is determined.

UL 94 Vertical Burn Test

This test classifies the flammability of plastic materials based on their response to a small open flame.

5.2.1. Apparatus

- Test chamber free from drafts
- Bunsen burner with a 10 mm diameter barrel
- Specimen clamp
- Timer

- Dry absorbent surgical cotton

5.2.2. Sample Preparation

- A total of 10 specimens (typically 125 mm x 13 mm x desired thickness) are required.
- Condition five specimens for 48 hours at 23°C and 50% relative humidity.
- Condition the other five specimens for 7 days at 70°C.

5.2.3. Procedure

- Mount a specimen vertically with its lower end 10 mm above the burner tip.
- Place a layer of dry cotton 300 mm below the specimen.
- Apply a 20 mm high blue flame to the center of the lower edge of the specimen for 10 seconds and then remove it.
- Record the afterflame time (t_1).
- If the specimen self-extinguishes, immediately reapply the flame for another 10 seconds and then remove it.
- Record the second afterflame time (t_2) and the afterglow time (t_3).
- Note if any flaming particles drip and ignite the cotton.
- Repeat for the remaining specimens.

5.2.4. Classification Criteria

Criteria	V-0	V-1	V-2
Afterflame time for each individual specimen (t_1 or t_2)	≤ 10 s	≤ 30 s	≤ 30 s
Total afterflame time for any set of 5 specimens ($\Sigma(t_1 + t_2)$)	≤ 50 s	≤ 250 s	≤ 250 s
Afterflame plus afterglow time for each individual specimen after the second flame application ($t_2 + t_3$)	≤ 30 s	≤ 60 s	≤ 60 s
Flaming drips igniting cotton	No	No	Yes
Burn to holding clamp	No	No	No

Cone Calorimetry (ASTM E1354 / ISO 5660)

This test measures the heat release rate and other combustion properties of materials under controlled heat flux conditions.

5.3.1. Apparatus

- Conical radiant electric heater
- Specimen holder
- Load cell for mass loss measurement
- Spark igniter
- Exhaust system with gas analysis (O_2 , CO, CO_2)
- Smoke density measurement system (laser photometer)

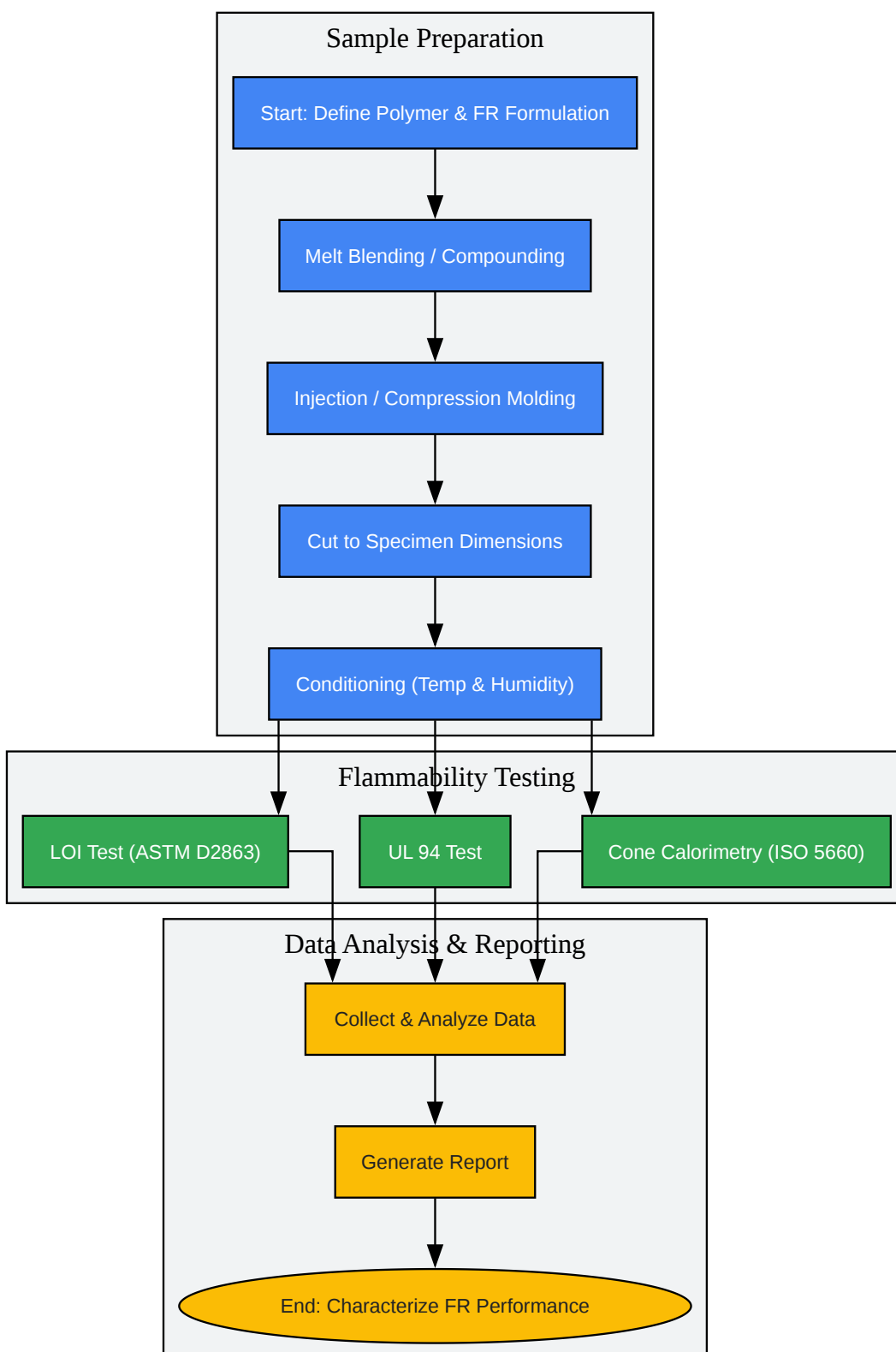
5.3.2. Sample Preparation

- Specimens are typically 100 mm x 100 mm flat plates of a specified thickness.
- Condition the specimens at 23°C and 50% relative humidity for at least 24 hours.

5.3.3. Procedure

- Calibrate the instrument and set the desired heat flux (e.g., 35 or 50 kW/m²).
- Place the specimen in the holder and position it under the conical heater.
- Start the data acquisition system.
- The spark igniter is positioned over the specimen to ignite the pyrolysis gases.
- The test continues until flaming ceases or for a predetermined duration.
- Record key parameters such as time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), mass loss rate (MLR), and smoke production rate (SPR).

Experimental Workflow



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Caption: General workflow for evaluating the flammability of polymer formulations.

Conclusion

Antimony hydroxides, through their oxide forms, remain a highly effective synergistic flame retardant for a wide array of polymers when used in conjunction with halogenated compounds. Their dual-action mechanism in both the gas and condensed phases provides robust fire protection. While quantitative data from standardized tests like LOI, UL 94, and cone calorimetry demonstrate their efficacy, researchers and developers must also consider the environmental and health aspects associated with their use. The provided protocols offer a standardized approach to evaluating the performance of new flame-retardant formulations containing antimony compounds.

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- To cite this document: BenchChem. [Application Notes and Protocols: Antimony Hydroxide in Flame Retardants]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1258205#applications-of-antimony-hydroxide-in-flame-retardants>]

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